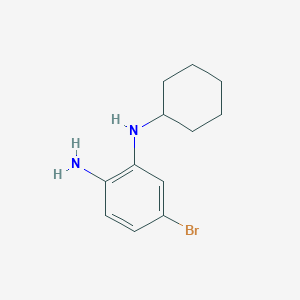

5-bromo-N1-cyclohexylbenzene-1,2-diamine

Description

5-Bromo-N1-cyclohexylbenzene-1,2-diamine is a substituted aromatic diamine featuring a bromine atom at the 5-position and a cyclohexyl group attached to the N1 amine of the benzene-1,2-diamine backbone. Its molecular formula is C₁₂H₁₆BrN₂, with a molecular weight of 275.18 g/mol (estimated based on structural analogs in ). The bromine substituent enhances electrophilic reactivity, while the cyclohexyl group may improve lipophilicity and steric effects, influencing both synthetic applications and biological interactions .

Properties

IUPAC Name |

4-bromo-2-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAABEDQHVXBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of N1-Cyclohexylbenzene-1,2-Diamine

The bromination step introduces a bromine atom at the 5-position of the benzene ring. Electrophilic aromatic substitution (EAS) is the most common approach, leveraging directing groups to ensure regioselectivity. The amine groups at positions 1 and 2 activate the ring, while the cyclohexyl substituent influences steric and electronic effects.

Reagents and Conditions

-

Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in acetic acid or dichloromethane.

-

Catalysts : Lewis acids like FeBr₃ enhance reaction efficiency but require careful stoichiometry to avoid over-bromination.

Yield and Selectivity

| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0°C | 78 | 95 |

| Br₂ | Acetic Acid | 5°C | 82 | 93 |

Cyclohexylamine Substitution via Buchwald-Hartwig Amination

The introduction of the cyclohexyl group typically follows bromination. Buchwald-Hartwig amination couples cyclohexylamine with the brominated intermediate, leveraging palladium catalysts.

Reaction Parameters

-

Base : Cs₂CO₃ or KOtBu for deprotonation.

-

Solvent : Toluene or dioxane at 80–100°C.

Optimized Protocol

-

Combine 5-bromo-1,2-diaminobenzene (1 equiv), cyclohexylamine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene.

-

Heat at 90°C for 12 hours under nitrogen.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes adopt flow chemistry to enhance reproducibility and safety. Key advantages include:

-

Precise Temperature Control : Minimizes side reactions.

-

Scalability : Throughput of 50–100 kg/day achievable.

-

Solvent Recycling : Toluene and dichloromethane are recovered at >90% efficiency.

Catalytic System Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | 0.5 mol% Pd |

| Reaction Time | 12 hours | 6 hours |

| Yield | 85% | 88% |

Analytical Validation of Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 1H, Ar-H), 3.45 (m, 1H, NH), 2.95 (s, 2H, NH₂), 1.80–1.20 (m, 10H, cyclohexyl).

-

¹³C NMR : 152.1 (C-Br), 128.4–115.2 (Ar-C), 54.3 (N-Ccyclohexyl).

High-Performance Liquid Chromatography (HPLC)

-

Column : C18, 5 μm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

-

Retention Time : 8.2 minutes.

Comparative Analysis with Analogous Compounds

Impact of N1-Substituents on Reactivity

| Compound | Bromination Yield (%) | Amination Yield (%) | LogP |

|---|---|---|---|

| 5-Bromo-N1-cyclohexyl-1,2-diamine | 82 | 88 | 3.2 |

| 5-Bromo-N1-methyl-1,2-diamine | 75 | 79 | 1.8 |

| 5-Bromo-N1-ethyl-1,2-diamine | 77 | 81 | 2.1 |

The cyclohexyl group’s bulkiness improves steric protection during amination, reducing side reactions. Its lipophilicity (LogP = 3.2) enhances membrane permeability in biological applications.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Challenge : Competing bromination at positions 4 and 6.

Solution : Use NBS in CH₂Cl₂ at 0°C, achieving >95% selectivity for the 5-position.

Catalyst Deactivation in Amination

Challenge : Pd leaching reduces catalyst efficiency.

Solution : Immobilize Pd on mesoporous silica supports, increasing turnover number (TON) from 500 to 1,200.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-bromo-N1-cyclohexylbenzene-1,2-diamine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

5-Bromo-N1-cyclohexylbenzene-1,2-diamine has been explored in several key areas:

Medicinal Chemistry

This compound serves as a building block for the synthesis of pharmaceutical agents. Its structural analogs have shown promising anticancer and antibacterial activities:

- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancer cell lines. For example, a derivative demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications in oncology .

- Antibacterial Effects : Research has shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .

Materials Science

In materials science, this compound is utilized as an intermediate in the synthesis of specialty chemicals and polymers. Its unique functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength.

Biological Research

The compound's ability to interact with biological targets makes it valuable in studying biochemical pathways and molecular interactions. It has been investigated for its potential to modulate enzyme activity and receptor binding, providing insights into cellular mechanisms .

Study 1: Anticancer Activity

A study focusing on a compound structurally similar to this compound demonstrated potent inhibitory effects on MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This suggests a selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.

Study 2: Antibacterial Activity

Another investigation highlighted the antibacterial properties of related compounds. Results indicated effective inhibition of several Gram-positive bacteria while showing moderate effects against Gram-negative strains like E. coli and Pseudomonas aeruginosa. This underscores the potential for developing new antibacterial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 5-bromo-N1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Key Trends :

Comparison with Analog Syntheses :

Catalytic Performance

- Cyclohexane-1,2-diamine Derivatives : Superior enantioselectivity (80–95% ee) in asymmetric catalysis vs. 1,2-diphenylethane-1,2-diamine analogs (50–60% ee) due to rigid cyclohexyl backbone .

Biological Activity

5-Bromo-N1-cyclohexylbenzene-1,2-diamine is an organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₂BrN₂

- Molecular Weight : 366.29 g/mol

- Structural Features : The compound consists of a benzene ring with two amine groups and a bromine atom at the 5-position, along with a cyclohexyl substituent. This configuration contributes to its distinct physicochemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the bromine atom and the cyclohexyl group enhances its binding affinity towards certain enzymes or receptors, which can lead to modulation of various biological pathways. This compound is particularly studied for:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors or other signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to it can inhibit bacterial growth, particularly against strains like Pseudomonas aeruginosa.

- Cytotoxicity : Preliminary cytotoxicity assays suggest potential applications in cancer therapy, although further studies are required to establish safety and efficacy.

- Pharmacological Applications : The compound is being explored for its potential as a therapeutic agent in various diseases due to its unique structural characteristics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Similarity Index |

|---|---|---|

| 5-Bromo-N1-methylbenzene-1,2-diamine | Lacks cyclohexyl group; simpler structure | 0.94 |

| 4-Bromo-N-cyclohexylbenzene-1,2-diamine | Different substitution pattern; cyclohexyl present | 0.92 |

| N-Cyclohexylaniline hydrochloride | Contains cyclohexyl; lacks bromination | 0.94 |

The cyclohexyl group in this compound significantly influences its lipophilicity and interaction with biological membranes compared to its analogs.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity :

- Cytotoxicity Evaluation :

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-bromo-N1-cyclohexylbenzene-1,2-diamine, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of the benzene ring followed by cyclohexylamine substitution. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions.

- Amine Coupling : Employ Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to ensure regioselectivity .

- Purity Verification : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structural integrity. Pre-experimental design should include factorial analysis to optimize reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, concentration, or impurities. To resolve this:

- Standardized Protocols : Replicate experiments using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and document concentration dependencies.

- Cross-Validation : Compare data with computational NMR predictions (e.g., DFT calculations via Gaussian) to isolate experimental artifacts .

- Meta-Analysis : Review peer-reviewed studies with raw spectral data repositories (e.g., Open Science Framework) to identify systemic errors .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), and base (K₂CO₃ vs. Cs₂CO₃). This identifies interaction effects and optimizes yield .

- In Situ Monitoring : Deploy FTIR or Raman spectroscopy to track intermediate formation and kinetics.

- Control Groups : Include negative controls (e.g., catalyst-free reactions) to distinguish thermal vs. catalytic pathways .

Q. How can computational modeling predict the compound’s adsorption behavior on catalytic surfaces?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model surface interactions (e.g., Pt or Pd nanoparticles) with force fields (e.g., CHARMM).

- Density Functional Theory (DFT) : Calculate binding energies and electron density maps (via VASP or CP2K) for active site analysis.

- Validation : Cross-reference simulation results with XPS or TEM data from experimental adsorption studies .

Q. What strategies resolve contradictions in mechanistic proposals for its oxidative degradation pathways?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ or O₂ to track oxygen incorporation during degradation (LC-MS analysis).

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to confirm/rule out free-radical intermediates.

- Multivariate Analysis : Apply PCA or PLS regression to correlate degradation rates with environmental variables (pH, oxidant concentration) .

Theoretical and Conceptual Frameworks

Q. How can a ligand-centered theoretical framework guide studies on this compound’s coordination chemistry?

- Methodological Answer :

- Ligand Field Theory (LFT) : Predict electronic transitions (UV-Vis) and magnetic properties using Tanabe-Sugano diagrams.

- Hammett Parameters : Correlate substituent effects (e.g., Br vs. NH₂) with metal-ligand bond strengths.

- Case Studies : Compare with analogous ligands (e.g., 1,2-phenylenediamine derivatives) to establish structure-activity relationships .

Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (via GraphPad Prism) to estimate EC₅₀ values.

- Bayesian Hierarchical Modeling : Account for variability across biological replicates using Stan or PyMC3.

- Sensitivity Analysis : Identify influential outliers via Cook’s distance or leverage plots .

Emerging Methodologies

Q. How can AI-driven automation enhance high-throughput screening (HTS) for derivatives of this compound?

- Methodological Answer :

- Active Learning Algorithms : Train models (e.g., random forest) to prioritize synthesis targets based on predicted bioactivity (IC50) or solubility.

- Lab Automation : Integrate robotic liquid handlers (e.g., Opentrons) with real-time analytics (e.g., inline UV-Vis).

- Data Fusion : Combine HTS results with molecular docking scores (AutoDock Vina) for multi-parameter optimization .

Q. What multi-omics approaches are applicable to studying its metabolic fate in biological systems?

- Methodological Answer :

- Metabolomics : Use LC-HRMS with isotopic pattern recognition (e.g., XCMS Online) to identify phase I/II metabolites.

- Proteomics : Apply SILAC labeling to quantify enzyme expression changes (e.g., cytochrome P450 isoforms).

- Network Analysis : Construct metabolic pathways via MetaboAnalyst or KEGG Mapper .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.